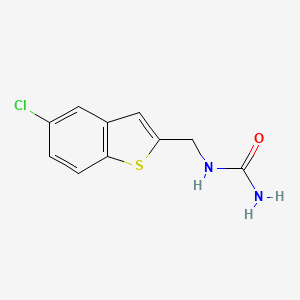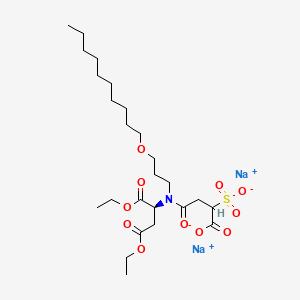![molecular formula C14H14N2O3 B14694649 Benzenamine, N-[2-(4-nitrophenoxy)ethyl]- CAS No. 25836-86-6](/img/structure/B14694649.png)
Benzenamine, N-[2-(4-nitrophenoxy)ethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, N-[2-(4-nitrophenoxy)ethyl]-: is a chemical compound with the molecular formula C14H14N2O3. It is known for its unique structure, which includes a benzenamine core attached to a 4-nitrophenoxyethyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-[2-(4-nitrophenoxy)ethyl]- typically involves the reaction of benzenamine with 2-(4-nitrophenoxy)ethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of Benzenamine, N-[2-(4-nitrophenoxy)ethyl]- may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is typically purified through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
Benzenamine, N-[2-(4-nitrophenoxy)ethyl]- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, sulfuric acid.
Substitution: Nitric acid, sulfuric acid, chlorosulfonic acid.
Major Products Formed
Reduction: Formation of amino derivatives.
Oxidation: Formation of nitroso derivatives.
Substitution: Introduction of nitro, sulfonyl, or other functional groups.
Aplicaciones Científicas De Investigación
Benzenamine, N-[2-(4-nitrophenoxy)ethyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mecanismo De Acción
The mechanism of action of Benzenamine, N-[2-(4-nitrophenoxy)ethyl]- involves its interaction with specific molecular targets. The nitrophenoxyethyl group can participate in hydrogen bonding and hydrophobic interactions with proteins and enzymes, potentially inhibiting their activity. The benzenamine core can undergo electrophilic substitution, allowing the compound to modify biological macromolecules and alter their function .
Comparación Con Compuestos Similares
Similar Compounds
Benzenamine, N-ethyl-: Similar structure but lacks the nitrophenoxyethyl group.
Benzenamine, 2-ethyl-: Similar structure but with an ethyl group instead of the nitrophenoxyethyl group
Uniqueness
Benzenamine, N-[2-(4-nitrophenoxy)ethyl]- is unique due to the presence of the nitrophenoxyethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with biological targets and participate in various chemical reactions, making it more versatile compared to its analogs .
Propiedades
Número CAS |
25836-86-6 |
|---|---|
Fórmula molecular |
C14H14N2O3 |
Peso molecular |
258.27 g/mol |
Nombre IUPAC |
N-[2-(4-nitrophenoxy)ethyl]aniline |
InChI |
InChI=1S/C14H14N2O3/c17-16(18)13-6-8-14(9-7-13)19-11-10-15-12-4-2-1-3-5-12/h1-9,15H,10-11H2 |
Clave InChI |
WQBWLBFYGGLJTQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NCCOC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


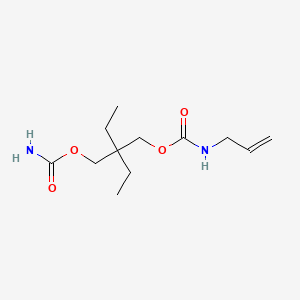
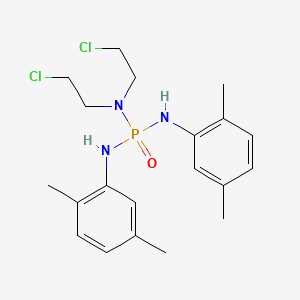

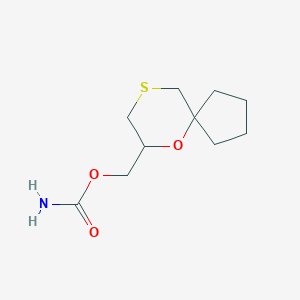



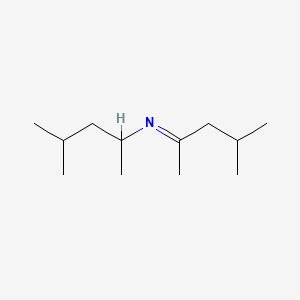
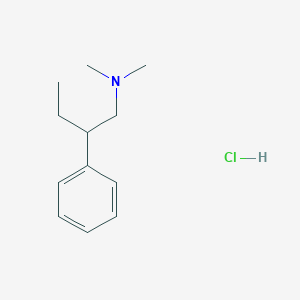
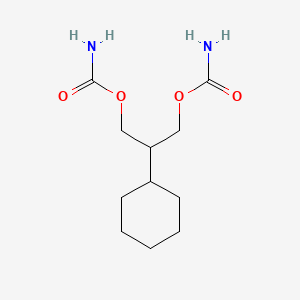

![2-Oxa-8-azaspiro[4.5]decane-1,3-dione, 8-(phenylmethyl)-](/img/structure/B14694630.png)
